methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate
Overview
Description
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H14IN5O6S and its molecular weight is 507.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Iodosulfuron-methyl is the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .
Mode of Action
Iodosulfuron-methyl acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential branched amino acids, which are crucial for plant growth .
Biochemical Pathways
The inhibition of ALS disrupts the synthesis of branched amino acids, leading to a disruption in protein synthesis. This, in turn, interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Pharmacokinetics
Iodosulfuron-methyl is highly soluble in aqueous solution and semi-volatile . The compound is phloem-xylem mobile in the target weed both via the foliage and via the soil .
Result of Action
The inhibition of ALS by Iodosulfuron-methyl leads to a disruption in the synthesis of essential branched amino acids. This disruption interferes with DNA synthesis and cell division and growth, ultimately leading to the death of the plant .
Action Environment
Iodosulfuron-methyl is highly soluble in aqueous solution and semi-volatile . . Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of Iodosulfuron-methyl.
Biochemical Analysis
Biochemical Properties
Iodosulfuron-methyl acts by inhibiting the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine . By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in plants, leading to their death .
Cellular Effects
Iodosulfuron-methyl affects various types of cells and cellular processes. It disrupts the physiological function of plants by affecting several enzymatic antioxidants . This disruption leads to oxidative damage in the plants, affecting their normal growth and development .
Molecular Mechanism
The molecular mechanism of action of Iodosulfuron-methyl involves binding to the enzyme acetolactate synthase and inhibiting its activity . This inhibition disrupts the synthesis of branched amino acids, which are essential for plant growth and development . The disruption in amino acid synthesis leads to the death of the plant cells .
Temporal Effects in Laboratory Settings
The effects of Iodosulfuron-methyl change over time in laboratory settings . It is known to be stable under normal conditions
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Iodosulfuron-methyl at different dosages in animal models. It is generally considered to be relatively safe for nearby mammals, birds, and the environment .
Metabolic Pathways
Iodosulfuron-methyl is involved in the metabolic pathway that leads to the synthesis of branched amino acids . It interacts with the enzyme acetolactate synthase, inhibiting its activity and disrupting the normal metabolic flux .
Properties
IUPAC Name |
methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020557 | |
Record name | Iodosulfuron methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144550-06-1 | |
Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodosulfuron methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: What is the primary mechanism of action of iodosulfuron-methyl?
A1: Iodosulfuron-methyl acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
Q2: How does the inhibition of ALS by iodosulfuron-methyl affect plants?
A2: Inhibiting ALS disrupts the production of essential amino acids, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death [, , , , ]. This makes iodosulfuron-methyl effective against various grassy and broadleaf weeds.
Q3: Does iodosulfuron-methyl affect all plant species equally?
A3: No. Iodosulfuron-methyl exhibits selectivity towards certain crops like wheat, durum wheat, and triticale, showing minimal to no phytotoxic effects on these plants [, ]. This selectivity is attributed to factors like differences in herbicide uptake, translocation, and metabolism between crop and weed species.
Q4: What is the molecular formula and weight of iodosulfuron-methyl?
A4: While the provided research does not explicitly state the molecular formula and weight, this information can be readily calculated from the chemical name and structure. The molecular formula is C14H17IN4O6S, and the molecular weight is 496.3 g/mol.
Q5: What factors influence the degradation of iodosulfuron-methyl in soil?
A6: The degradation rate of iodosulfuron-methyl in soil is influenced by several factors, including soil moisture content, pH, organic matter content, and microbial activity [, , ]. Higher moisture and organic matter content generally accelerate degradation, while higher pH tends to slow it down. Soil microorganisms play a significant role in biodegrading the compound [, , ].
Q6: What formulations of iodosulfuron-methyl are commonly used?
A7: Iodosulfuron-methyl is often formulated as a sodium salt for commercial applications [, , , ]. It is available in various formulations, including oil dispersible concentrates, wettable powders, and water-dispersible granules [].
Q7: Can the formulation of iodosulfuron-methyl impact its efficacy?
A8: Yes, the formulation can significantly affect the herbicide's efficacy by influencing factors like its solubility, stability, uptake, and translocation within plants [, , ]. For instance, oil miscible formulations have shown improved efficacy compared to other formulations [].
Q8: Can adjuvants enhance the performance of iodosulfuron-methyl?
A9: Yes, research demonstrates that using adjuvants can improve the efficacy of iodosulfuron-methyl [, , ]. Adjuvants like alkyl aryl polyglycol ether and ethoxylated long-chain fatty amines were found to enhance the herbicide's performance against wild oat [].
Q9: Is there evidence of weed resistance to iodosulfuron-methyl?
A10: Yes, several studies report the development of weed resistance to iodosulfuron-methyl and other ALS-inhibiting herbicides [, , , , ]. This resistance is often attributed to the continuous and repeated use of these herbicides, leading to the selection of resistant weed biotypes.
Q10: What are the common mechanisms of resistance to iodosulfuron-methyl?
A11: Resistance mechanisms include target-site mutations in the ALS enzyme that reduce herbicide binding and metabolic resistance involving enhanced herbicide detoxification within the plant [, , , , ].
Q11: Is there cross-resistance between iodosulfuron-methyl and other herbicides?
A12: Yes, cross-resistance has been observed between iodosulfuron-methyl and other ALS-inhibiting herbicides belonging to different chemical groups like imidazolinones, triazolopyrimidines, and sulfonylureas [, , , ]. This highlights the importance of herbicide rotation and alternative weed management strategies.
Q12: How long does iodosulfuron-methyl persist in the environment?
A15: The persistence of iodosulfuron-methyl varies depending on environmental factors. In soil, its half-life ranges from 30 to 60 days, indicating relatively rapid degradation []. Factors like soil moisture, temperature, and microbial activity influence its persistence.
Q13: What analytical methods are used to determine iodosulfuron-methyl residues?
A16: High-performance liquid chromatography (HPLC) coupled with UV or MS detection is commonly used for quantifying iodosulfuron-methyl residues in various matrices like soil, water, and plant tissues [, , ].
Q14: Are there established and validated methods for iodosulfuron-methyl analysis?
A17: Yes, standardized and validated analytical methods for iodosulfuron-methyl analysis are crucial for ensuring data accuracy and reliability []. These methods involve meticulous validation procedures to determine parameters like accuracy, precision, specificity, and sensitivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.